Azetidine Ring Confers Lower logP and Improved Ligand Efficiency Compared to Pyrrolidine Analogs
The four-membered azetidine ring in the target compound contributes to a lower calculated logP and higher ligand efficiency relative to the corresponding pyrrolidine analog (4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole, MW 210.28 g/mol) . The azetidine scaffold reduces lipophilicity (estimated ΔlogP ≈ −0.3 to −0.5 units vs. pyrrolidine congeners of identical side-chain composition), which correlates with improved solubility and potentially lower off-target binding [1]. This is a class-level inference based on published structure–property comparisons of azetidine-vs-pyrrolidine matched molecular pairs. Direct paired experimental logP data for this exact compound versus its pyrrolidine comparator are not available in the open literature as of the search date.
| Evidence Dimension | Calculated/estimated logP (azetidine vs. pyrrolidine scaffold matched pair) |
|---|---|
| Target Compound Data | Est. logP ~1.0–1.3 (C9H16N4O, MW 196.25) |
| Comparator Or Baseline | 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole: est. logP ~1.5–1.8 (C10H18N4O, MW 210.28) |
| Quantified Difference | ΔlogP ≈ −0.3 to −0.5; MW reduction of 14 Da improves ligand efficiency metric |
| Conditions | In silico prediction; class-level comparison of azetidine-vs-pyrrolidine matched molecular pairs [1]. |
Why This Matters
For procurement decisions, the lower lipophilicity of the azetidine-containing compound translates to higher aqueous solubility and a more favorable developability profile than the pyrrolidine analog, making it the preferred choice for hit-to-lead campaigns where solubility limitations are a bottleneck.
- [1] St Jean DJ, Fotsch C. Mitigating heterocycle metabolism in drug discovery. J Med Chem. 2012;55(13):6002-6020. doi:10.1021/jm300343m. View Source
